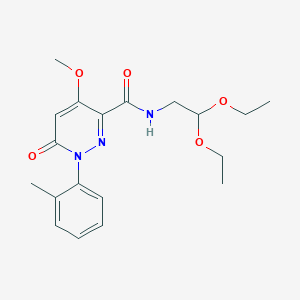

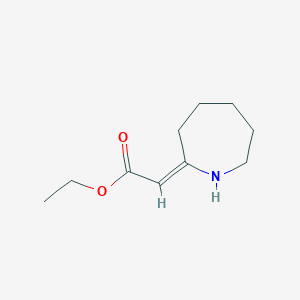

![molecular formula C16H14N2O3S B2475952 (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroxyphenyl)methanone CAS No. 923227-15-0](/img/structure/B2475952.png)

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroxyphenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings. It has both a thieno[2,3-b]pyridine ring and a phenyl ring, which are connected by a methanone group. The thieno[2,3-b]pyridine ring is a fused ring system containing a thiophene (a five-membered ring with one sulfur atom) and a pyridine (a six-membered ring with one nitrogen atom). The phenyl ring is a six-membered aromatic ring, and the methanone group is a carbonyl group attached to a methyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the fused ring system and the various functional groups. The presence of the amino group, the methanone group, and the hydroxy groups on the phenyl ring would all contribute to the overall molecular structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the presence of the polar functional groups (amino, hydroxy, and carbonyl) could potentially make this compound more soluble in polar solvents .Applications De Recherche Scientifique

Spectroscopic Properties and Molecular Structures

The electronic absorption, excitation, and fluorescence properties of related 3-amino-substituted-thieno[2,3-b]pyridine compounds have been explored in various solvents, revealing insights into their excited-state behaviors and charge transfer mechanisms. Quantum chemistry calculations, including DFT and TD-DFT/B3lyp/6–31+G(d,p) methods, have helped in understanding the intramolecular interactions and molecular orbital energies of these compounds, offering a basis for their potential applications in material science and molecular engineering (Al-Ansari, 2016).

Antitumor Activity

Research into thienopyridine derivatives, including those structurally similar to (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroxyphenyl)methanone, has identified certain compounds as potent anti-tumor agents. These studies provide valuable structure-activity relationships (SARs) that can guide the design of new therapeutic agents targeting cancer cells (Hayakawa et al., 2004).

Antimicrobial and Antimycobacterial Activities

Nicotinic acid hydrazide derivatives, related to the pyridinyl moiety in the chemical structure of interest, have shown antimicrobial and antimycobacterial activities. These findings highlight the potential of such compounds in addressing bacterial infections, including those resistant to conventional treatments (R.V.Sidhaye et al., 2011).

Nonlinear Optical Properties

Thienyl-substituted pyridinium salts, which share structural features with the compound of interest, have been synthesized and characterized for their second-order nonlinear optical (NLO) properties. These materials are promising for applications in optical and photonic technologies due to their significant SHG efficiencies and noncentrosymmetric structures (Li et al., 2012).

Molecular Docking and Biological Screening

Organotin(IV) complexes derived from compounds with similar structural frameworks have been synthesized and evaluated for their antibacterial and antioxidant activities. Molecular docking analyses further elucidate the interaction mechanisms with biological targets, suggesting potential pharmaceutical applications (Lynda, 2021).

Orientations Futures

Propriétés

IUPAC Name |

(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(3,4-dihydroxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-7-5-8(2)18-16-12(7)13(17)15(22-16)14(21)9-3-4-10(19)11(20)6-9/h3-6,19-20H,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTRSAALKAZDAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC(=C(C=C3)O)O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroxyphenyl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

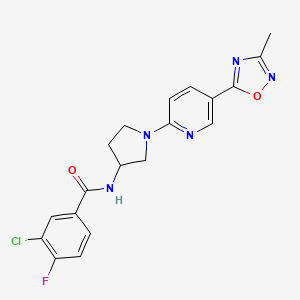

![2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B2475870.png)

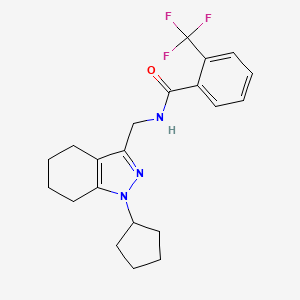

![8-(4-Ethoxyphenyl)-1-methyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2475871.png)

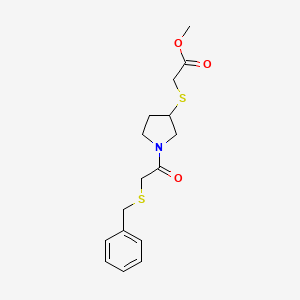

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoline-6-carboxamide](/img/structure/B2475876.png)

![7-(furan-2-yl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2475885.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-4-carboxylic acid hydrochloride](/img/structure/B2475889.png)